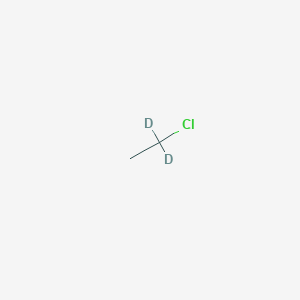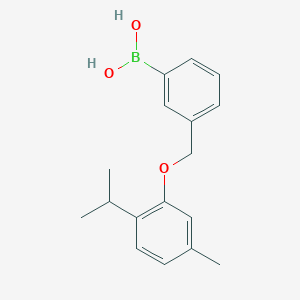
2-(3-(4-クロロフェニル)ピロリジン-3-イル)エタノール
概要
説明
DS-7250は、トリグリセリド合成の最終段階を触媒する酵素であるジアシルグリセロールアシル転移酵素1の選択的阻害剤です。 この化合物は、脂質代謝および肥満関連疾患に対する潜在的な効果について研究されています .
科学的研究の応用
Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cellular lipid synthesis and storage.
Medicine: Explored as a potential therapeutic agent for treating obesity and related metabolic disorders.
Industry: Potential applications in the development of anti-obesity drugs and metabolic research tools
作用機序
DS-7250は、トリグリセリド合成の最終段階に関与する酵素であるジアシルグリセロールアシル転移酵素1を選択的に阻害することによって、その効果を発揮します。この阻害は、トリグリセリドの形成と蓄積の減少につながり、脂質代謝に影響を与えます。 分子標的は、ジアシルグリセロールアシル転移酵素1の活性部位であり、関与する経路は、脂質合成と貯蔵に関連する経路です .
類似の化合物との比較
類似の化合物
A-922500: 脂質代謝に類似の効果を持つ別のジアシルグリセロールアシル転移酵素1阻害剤。
T863: 代謝研究で使用される強力なジアシルグリセロールアシル転移酵素1阻害剤。
PF-04620110: 抗肥満効果について研究されている選択的ジアシルグリセロールアシル転移酵素1阻害剤
DS-7250の独自性
DS-7250は、ジアシルグリセロールアシル転移酵素1に対する高い選択性、オフターゲット効果が最小限であるという点で、他に類を見ないものです。 この選択性は、脂質代謝におけるジアシルグリセロールアシル転移酵素1の特定の役割を研究し、代謝性疾患の標的治療法を開発するための貴重なツールとなっています .
生化学分析
Biochemical Properties
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to metalloproteinase receptors on cancer cells, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . This compound can also impact the expression of genes related to cell growth and apoptosis, thereby affecting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the RORγt receptor, exhibiting excellent potency . Additionally, it can cause changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of various genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable biological response.
Metabolic Pathways
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the detoxification process, thereby altering the levels of specific metabolites in the body . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular health and function.
Transport and Distribution
The transport and distribution of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain tissues or compartments, influencing its localization and overall activity.
Subcellular Localization
The subcellular localization of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
準備方法
合成経路および反応条件
DS-7250の合成には、主要な中間体の形成と最終的なカップリング反応を含む、複数の段階が含まれます。合成経路と反応条件に関する具体的な詳細は、所有権があり、通常、公開文献では開示されません。 一般的なアプローチには、求核置換反応、縮合反応、精製プロセスなどの有機合成技術が含まれます .
工業生産方法
DS-7250の工業生産には、高収率と純度を確保するために、反応条件を厳密に管理した大規模な有機合成が関与する可能性があります。 これには、自動化反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類
DS-7250は、生物系で主に代謝反応を起こします。 これらには以下が含まれます。
酸化: 肝臓酵素によって触媒され、代謝物の生成につながります。
還元: 分子内の官能基の還元に関与します。
一般的な試薬と条件
DS-7250に関与する反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます .
主要な生成物
DS-7250の反応から生成される主要な生成物には、その代謝物が含まれます。これらは通常、より極性が高く、水溶性が高いため、体からの排泄が促進されます .
科学研究への応用
化学: 脂質代謝と酵素阻害を研究するためのツール化合物として使用されます。
生物学: 細胞内脂質合成と貯蔵に対する影響を調査しました。
医学: 肥満および関連する代謝性疾患の治療のための潜在的な治療薬として探求されています。
類似化合物との比較
Similar Compounds
A-922500: Another diacylglycerol acyltransferase 1 inhibitor with similar effects on lipid metabolism.
T863: A potent inhibitor of diacylglycerol acyltransferase 1, used in metabolic research.
PF-04620110: A selective diacylglycerol acyltransferase 1 inhibitor studied for its anti-obesity effects
Uniqueness of DS-7250
DS-7250 is unique in its high selectivity for diacylglycerol acyltransferase 1, with minimal off-target effects. This selectivity makes it a valuable tool for studying the specific role of diacylglycerol acyltransferase 1 in lipid metabolism and for developing targeted therapies for metabolic disorders .
特性
IUPAC Name |
2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTULPUUFNFODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594104 | |
| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-70-8 | |
| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















